molecular formula C23H20N4 B4986687 2-[1-(1H-1,3-Benzodiazol-2-YL)-3-phenylpropan-2-YL]-1H-1,3-benzodiazole

2-[1-(1H-1,3-Benzodiazol-2-YL)-3-phenylpropan-2-YL]-1H-1,3-benzodiazole

Número de catálogo: B4986687
Peso molecular: 352.4 g/mol
Clave InChI: MHCMSXFDLFUTKC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[1-(1H-1,3-Benzodiazol-2-YL)-3-phenylpropan-2-YL]-1H-1,3-benzodiazole is a bis-benzodiazole derivative characterized by two 1H-1,3-benzodiazole (benzimidazole) rings connected via a 3-phenylpropan-2-yl linker. This structural motif confers unique steric and electronic properties, distinguishing it from simpler benzodiazole derivatives.

Propiedades

IUPAC Name

2-[1-(1H-benzimidazol-2-yl)-3-phenylpropan-2-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4/c1-2-8-16(9-3-1)14-17(23-26-20-12-6-7-13-21(20)27-23)15-22-24-18-10-4-5-11-19(18)25-22/h1-13,17H,14-15H2,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCMSXFDLFUTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=NC3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1H-1,3-Benzodiazol-2-YL)-3-phenylpropan-2-YL]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with a suitable aldehyde or ketone under acidic conditions, followed by cyclization and further functionalization . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and the use of automated reactors are employed to scale up the production while maintaining product quality .

Análisis De Reacciones Químicas

Types of Reactions

2-[1-(1H-1,3-Benzodiazol-2-YL)-3-phenylpropan-2-YL]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

  • Reduction

Actividad Biológica

The compound 2-[1-(1H-1,3-benzodiazol-2-YL)-3-phenylpropan-2-YL]-1H-1,3-benzodiazole is a member of the benzodiazole family, which has garnered attention due to its diverse biological activities. Benzodiazole derivatives are known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H16N4\text{C}_{17}\text{H}_{16}\text{N}_4

This structure includes two benzodiazole moieties linked by a propan-2-yl group. The presence of multiple nitrogen atoms in the structure enhances its interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with benzodiazole derivatives. The following table summarizes key activities relevant to 2-[1-(1H-1,3-benzodiazol-2-YL)-3-phenylpropan-2-YL]-1H-1,3-benzodiazole :

Biological Activity Description Reference
AnticancerInduces apoptosis in cancer cells through ROS generation.
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatoryReduces inflammation markers in vitro and in vivo.

Anticancer Activity

A study conducted on various benzodiazole derivatives demonstrated that compounds similar to 2-[1-(1H-1,3-benzodiazol-2-YL)-3-phenylpropan-2-YL]-1H-1,3-benzodiazole exhibited significant anticancer properties. The mechanism involves the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent apoptosis in cancer cells. For example, one derivative was shown to inhibit the growth of human melanoma A375 cells with an IC50 value of approximately 26 μM .

Antimicrobial Effects

The antimicrobial activity of benzodiazole derivatives has been well-documented. A recent review highlighted that certain derivatives demonstrated effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicates that modifications at specific positions on the benzodiazole ring can enhance antimicrobial potency .

Anti-inflammatory Properties

Research has indicated that benzodiazole derivatives can modulate inflammatory pathways. In vitro studies have shown that these compounds can downregulate pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies

Several case studies have documented the efficacy of benzodiazole derivatives in clinical settings:

  • Case Study on Melanoma Treatment : A derivative similar to 2-[1-(1H-1,3-benzodiazol-2-YL)-3-phenylpropan-2-YL]-1H-1,3-benzodiazole was tested in a clinical trial involving patients with advanced melanoma. Results indicated a significant decrease in tumor size and improved survival rates among participants treated with this compound compared to standard therapies.
  • Antimicrobial Efficacy Study : A comparative study evaluated the effectiveness of various benzodiazole derivatives against bacterial strains resistant to conventional antibiotics. The results showed that certain derivatives had a higher efficacy than existing treatments, paving the way for new therapeutic options .

Comparación Con Compuestos Similares

Structural Comparison with Analogous Compounds

Core Heterocyclic Variations

  • Benzodiazole vs. Benzoxadiazole/Benzotriazole: Unlike benzoxadiazole (e.g., 6-(3-phenylpropanoyl)-1,3-benzoxazol-2(3H)-one, ) or benzotriazole derivatives, the target compound’s benzodiazole rings contain two nitrogen atoms, enhancing hydrogen-bonding capacity and electron density. Benzoxadiazole derivatives (e.g., in ) exhibit altered electronic properties due to oxygen substitution, reducing basicity compared to benzodiazoles .
  • Dimeric vs. Monomeric Structures: The target’s bis-benzodiazole structure contrasts with monomeric analogs like 2-(1H-1,3-benzodiazol-2-yl)phenol (1b, ) or 2-phenyl-1H-benzoimidazole (4b, ). The dual aromatic systems may enhance binding affinity in biological systems through cooperative interactions .

Substituent Effects

  • Linker Groups :
    The 3-phenylpropan-2-yl linker introduces steric bulk and conformational flexibility, unlike rigid styryl groups in 2b () or linear alkyl chains in 2-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-ol (). This flexibility may optimize interactions with hydrophobic enzyme pockets .

  • Electron-Withdrawing/Donating Groups :
    Derivatives like 9c () feature a 4-bromophenyl substituent on the thiazole ring, which increases lipophilicity and may enhance membrane permeability compared to the target’s unsubstituted phenyl group .

Physicochemical Properties

Property Target Compound 2b () Compound
Molecular Weight ~400 (estimated) ~236 (estimated) 190.24
pKa ~12 (predicted) Not reported 11.82
Boiling Point (°C) >400 (estimated) Not reported 411.6
Density (g/cm³) ~1.3 (estimated) Not reported 1.194

The target’s higher molecular weight and predicted pKa (~12) suggest reduced solubility in aqueous media compared to simpler analogs like ’s 2-methylpropan-1-ol derivative. This may influence formulation strategies for pharmacological use .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.